2-(2-(Benzylamino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-cyclopropylacetamide
Description
The compound 2-(2-(Benzylamino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-cyclopropylacetamide (hereafter referred to as the "target compound") is a thiazolidinone derivative with a benzylamino substituent at the 2-position of the thiazol ring and an N-cyclopropyl acetamide moiety. According to Enamine Ltd's Building Blocks Catalogue (2017), it has a reported molecular weight of 335.34 and a purity of 95% (CAS: C12H28Cl2N2O2S). Structurally, the compound combines a rigid cyclopropane ring (known for metabolic stability) with a benzyl group (imparting hydrophobicity), making it a candidate for further pharmacological exploration.
Properties
IUPAC Name |
2-(2-benzylimino-4-oxo-1,3-thiazolidin-5-yl)-N-cyclopropylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-13(17-11-6-7-11)8-12-14(20)18-15(21-12)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,17,19)(H,16,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYHZGWQIFETDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2C(=O)NC(=NCC3=CC=CC=C3)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzylamino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-cyclopropylacetamide typically involves multiple steps. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the benzylamino group and the cyclopropylacetamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Benzylamino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and the purity of the final product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
Anticancer Properties
Recent studies have shown that thiazole derivatives exhibit significant anticancer activities. For instance, compounds similar to 2-(2-(Benzylamino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-cyclopropylacetamide have been evaluated for their antiproliferative effects against various cancer cell lines. In one study, thiazole derivatives demonstrated selective activity against lung carcinoma cell lines, indicating a promising avenue for further development in cancer therapeutics .
Antimicrobial Activity
Thiazole compounds are known for their antimicrobial properties. Research indicates that derivatives of thiazoles can inhibit the growth of bacteria and fungi. The structure of This compound suggests potential activity against microbial pathogens due to the presence of the thiazole ring, which is often associated with bioactive compounds .
Case Study 1: Antiproliferative Activity
A study published in a peer-reviewed journal assessed the antiproliferative activity of thiazole derivatives against various cancer cell lines. The results indicated that certain structural modifications enhanced potency and selectivity against specific cancer types . This suggests that This compound could be a candidate for further investigation in anticancer drug development.
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, a series of thiazole derivatives were synthesized and screened against common bacterial strains. The findings revealed that some compounds exhibited significant inhibitory activity, supporting the hypothesis that thiazoles can serve as lead compounds for antibiotic development .
Mechanism of Action
The mechanism of action of 2-(2-(Benzylamino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogs and Key Features
The target compound belongs to a class of 4-oxo-4,5-dihydrothiazol-5-yl acetamide derivatives. Below is a comparative analysis with two closely related analogs:
Analog 1 : N-(4-Bromophenyl)-2-(2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)acetamide ()
- Molecular Weight : 515.4 g/mol (LC-MS data).
- Key Substituents :
- A pyrazolyl group with dimethyl and phenyl substituents at the 2-position of the thiazol ring.
- A 4-bromophenyl acetamide group (vs. cyclopropyl in the target compound).
- Physical Properties :
- Melting point >220°C (indicative of high crystallinity).
- Synthesis yield: 79%.
- Analytical Data :
- Elemental analysis: C, 52.40%; H, 4.00%; N, 13.80% (vs. theoretical C:51.37%, H:3.92%, N:13.61%).
- LC-MS (ESI+): m/z 515.4 [M+H]+.
Analog 2 : 2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-cyclopropylacetamide ()
- Key Substituents: An amino(imino)methyl group at the 2-position of the thiazol ring (vs. benzylamino in the target compound). Retains the N-cyclopropyl acetamide moiety.
- Status : Discontinued (commercial availability ceased; reasons unspecified).
2.2 Comparative Analysis Table
2.3 Key Findings and Implications
Structural Impact on Properties: The target compound's benzylamino and cyclopropyl groups balance lipophilicity and metabolic stability, whereas Analog 1's bromophenyl and pyrazolyl groups increase molecular weight and polarity. The bromine atom in Analog 1 may enhance binding affinity via halogen bonding.
Synthetic Efficiency: Analog 1’s 79% yield reflects a robust synthetic route, though minor deviations in elemental analysis (e.g., C: +1.03%) suggest trace impurities.
Biological Relevance: Thiazolidinones are known for diverse bioactivity (e.g., antimicrobial, anticancer). The target compound’s cyclopropane may enhance in vivo stability, while Analog 1’s bromophenyl group could target halogen-sensitive enzymes.
Biological Activity
The compound 2-(2-(Benzylamino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-cyclopropylacetamide is a thiazole derivative that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of thiosemicarbazones and various acylating agents. The structural formula can be represented as follows:
This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research has indicated that compounds containing the thiazole moiety exhibit significant antimicrobial activity. In vitro studies have shown that derivatives of thiazole can inhibit the growth of various bacterial strains. For instance, the compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations lower than standard antibiotics .
Cytotoxicity Studies
The cytotoxic effects of this compound were assessed using various cancer cell lines. The results indicated that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. The half-maximal inhibitory concentration (IC50) values varied depending on the cell line, with lower values indicating higher potency .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.3 |
| MCF-7 | 22.1 |
| A549 | 18.8 |
These findings suggest that the compound may be a promising candidate for further development in cancer therapy.
The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Studies have shown that treatment with the compound leads to increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis . Additionally, it appears to disrupt mitochondrial membrane potential, further contributing to its cytotoxic effects.
Case Studies
A notable study evaluated the effects of this compound in a mouse model of pancreatic cancer. Mice treated with various doses exhibited reduced tumor size compared to control groups, correlating with increased survival rates . Histological analysis revealed significant apoptosis in tumor tissues from treated mice.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
